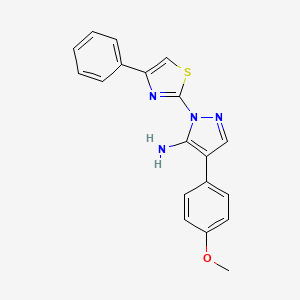
4-(4-methoxyphenyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-methoxyphenyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C19H16N4OS and its molecular weight is 348.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-(4-methoxyphenyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine (CAS No. 956961-86-7) is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Chemical Structure
The molecular formula of the compound is C19H16N4OS with a molecular weight of 348.42 g/mol. The structure features a pyrazole core linked to both a thiazole and a methoxyphenyl group, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors through methods such as condensation and cyclization. For example, the synthesis can begin with the reaction of thiosemicarbazide with an appropriate aldehyde followed by cyclization to form the pyrazole ring.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines:
In vitro studies have shown that the compound can inhibit cell proliferation significantly, suggesting its potential as a chemotherapeutic agent.
Anti-inflammatory Activity
The compound has also been tested for anti-inflammatory effects. In studies measuring tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) inhibition:
| Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| 10 | 61–85 | 76–93 |
These results indicate that the compound exhibits comparable efficacy to standard anti-inflammatory drugs like dexamethasone .
Antimicrobial Activity
The antimicrobial potential of the compound has been assessed against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) | Reference |
|---|---|---|
| E. coli | 40 | |
| Bacillus subtilis | 40 | |
| Staphylococcus aureus | 20 |
These findings demonstrate promising antimicrobial activity, suggesting its utility in treating infections.
Structure-Activity Relationship (SAR)
The presence of specific functional groups within the compound significantly influences its biological activity. The methoxy group on the phenyl ring appears to enhance anticancer activity by improving lipophilicity and facilitating better interaction with cellular targets .
Case Studies
Several studies have highlighted the biological relevance of similar compounds. For instance, derivatives containing thiazole and pyrazole moieties have been shown to possess potent anticancer properties across various studies, reinforcing the importance of structural modifications in enhancing bioactivity .
Propriétés
IUPAC Name |
4-(4-methoxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS/c1-24-15-9-7-13(8-10-15)16-11-21-23(18(16)20)19-22-17(12-25-19)14-5-3-2-4-6-14/h2-12H,20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXRQXZAPYRWTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N(N=C2)C3=NC(=CS3)C4=CC=CC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













